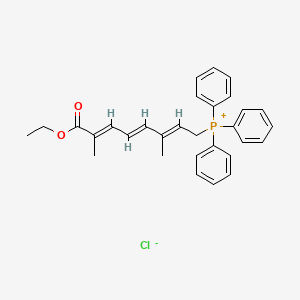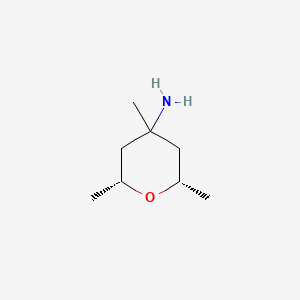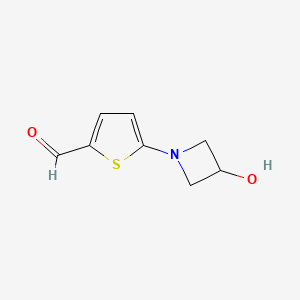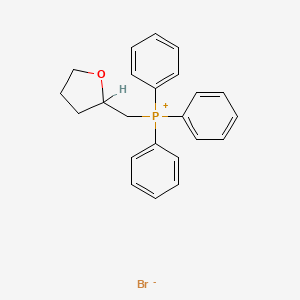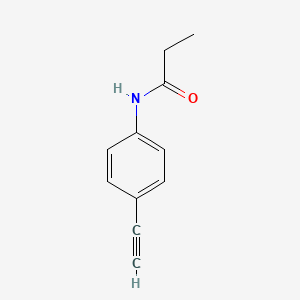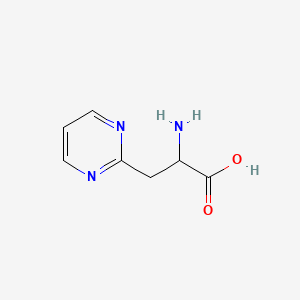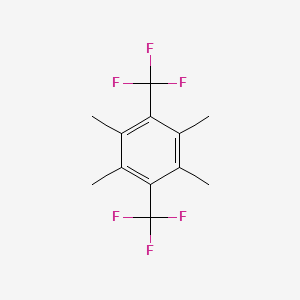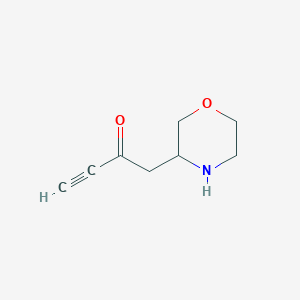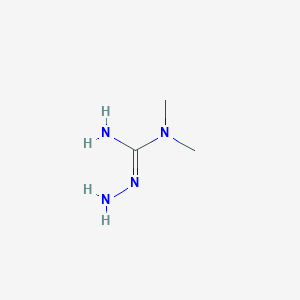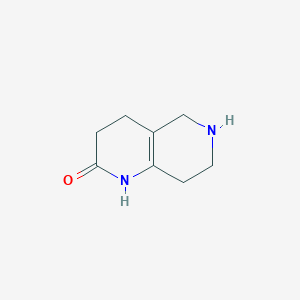
3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5,6,7,8-Hexahydro-1,6-naphthyridin-2(1H)-one: is a heterocyclic organic compound It belongs to the class of naphthyridines, which are bicyclic structures containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,5-diaminopentane with diethyl oxalate under acidic conditions to form the desired naphthyridinone ring.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclization reaction to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Various substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted naphthyridinones depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 3,4,5,6,7,8-Hexahydro-1,6-naphthyridin-2(1H)-one is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in the development of new therapeutic agents. It has shown promise in preliminary studies as an inhibitor of certain enzymes.
Medicine: The compound is being investigated for its potential use in treating various diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved can vary, but often include key proteins involved in disease pathways.
Comparaison Avec Des Composés Similaires
1,6-Naphthyridin-2(1H)-one: Lacks the hexahydro modification, leading to different chemical properties.
Quinolin-2(1H)-one: Another heterocyclic compound with a similar structure but different nitrogen placement.
Pyridin-2(1H)-one: A simpler structure with only one nitrogen atom in the ring.
Uniqueness: 3,4,5,6,7,8-Hexahydro-1,6-naphthyridin-2(1H)-one is unique due to its fully saturated ring system, which imparts different chemical reactivity and biological activity compared to its unsaturated counterparts. This makes it a valuable compound for exploring new chemical space in drug discovery and materials science.
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
3,4,5,6,7,8-hexahydro-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C8H12N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h9H,1-5H2,(H,10,11) |
Clé InChI |
WKFCIAVGFNKGSR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC2=C1CNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


